{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine
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Description
“{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” is a chemical compound . It is related to “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”, which has the empirical formula C9H8F2O4S and a molecular weight of 250.22 .
Molecular Structure Analysis
The molecular structure of “{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine” can be inferred from its related compound “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid”. The latter has a SMILES string representation of “OC(CC1=CC=C(S(=O)(C(F)F)=O)C=C1)=O” and an InChI representation of "1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)" .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : “{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid” is a unique chemical provided by Sigma-Aldrich . It’s used by early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the supplier .
- Results or Outcomes : The supplier does not collect analytical data for this product, so the results or outcomes obtained from its use are not readily available .
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Scientific Field: Medicinal Chemistry
- Application : Difluoromethylation processes have been used in the development of pharmaceuticals .
- Methods of Application : These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
- Scientific Field: Chemical Synthesis
- Application : Difluoromethylation processes have been used in the synthesis of various organic compounds .
- Methods of Application : These processes often involve the use of difluoromethylation reagents and can involve various types of bond formations, including C(sp), C(sp2), C(sp3), O, N, or S bonds . Recent advances have included the development of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These methods have streamlined the synthesis of various molecules of pharmaceutical relevance and have generated interest in process chemistry .
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Scientific Field: Biochemistry
- Application : Difluoromethylation processes have been used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
- Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Scientific Field: Organic Synthesis
- Application : Difluoromethylation reactions have been used in organic synthesis within the past decade .
- Methods of Application : Five modes of difluoroalkylation have been developed .
- Results or Outcomes : These methods have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
[4-(difluoromethylsulfonyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJLKMODSWOANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297241 |
Source
|
Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine | |
CAS RN |
4837-28-9 |
Source
|
Record name | NSC114906 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {4-[(difluoromethyl)sulfonyl]phenyl}hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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